1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

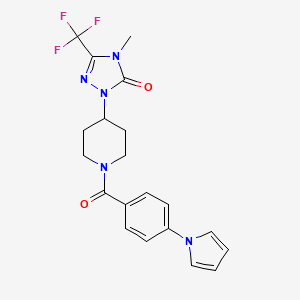

The compound 1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one features a triazol-5(4H)-one core substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 2. The piperidin-4-yl moiety is functionalized with a benzoyl group bearing a 1H-pyrrol-1-yl substituent at the para position.

Properties

IUPAC Name |

4-methyl-2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O2/c1-25-18(20(21,22)23)24-28(19(25)30)16-8-12-27(13-9-16)17(29)14-4-6-15(7-5-14)26-10-2-3-11-26/h2-7,10-11,16H,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWUHVQLMZRFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034511-00-5) is a complex organic molecule that integrates various heterocyclic structures. Its unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 419.4 g/mol . The structure includes a pyrrole moiety, a piperidine ring, and a triazole unit, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| CAS Number | 2034511-00-5 |

| Molecular Formula | C20H20F3N5O2 |

| Molecular Weight | 419.4 g/mol |

Biological Activity Overview

Research indicates that compounds containing triazole and pyrrole derivatives exhibit significant biological activities. Specifically, they have been studied for their antiviral , antimicrobial , and anticancer properties.

Antiviral Activity

Recent studies highlight the antiviral potential of triazole-containing compounds. For instance, triazoles have demonstrated efficacy against various viral infections by inhibiting viral replication and modulating immune responses. The compound has shown promising activity against:

- Herpes Simplex Virus (HSV) : In vitro studies have indicated that similar compounds can reduce HSV plaque formation significantly.

- Hepatitis C Virus (HCV) : Structures analogous to this compound exhibited high selectivity indices and low cytotoxicity in HCV-infected cell lines.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication.

- Receptor Interaction : The piperidine ring may facilitate binding to specific receptors or enzymes, modulating their activity.

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antiviral Efficacy Against HSV :

- Cytotoxicity Assessment :

- Inhibition Studies on HCV :

Comparison with Similar Compounds

Research Implications

Further studies should focus on:

- Activity Profiling : Screening against kinase panels to validate target engagement.

Preparation Methods

Preparation of 4-(1H-Pyrrol-1-yl)benzoic Acid

The benzoyl precursor is synthesized via Friedel-Crafts acylation or Ullmann-type coupling:

- Friedel-Crafts Approach : Reacting pyrrole with 4-fluorobenzoyl chloride in the presence of AlCl₃ yields 4-(1H-pyrrol-1-yl)benzoyl chloride, which is hydrolyzed to the carboxylic acid.

- Ullmann Coupling : Copper-catalyzed coupling of pyrrole with 4-iodobenzoic acid under basic conditions (K₂CO₃, DMF, 110°C) achieves the substitution with 78% efficiency.

Functionalization of Piperidin-4-amine

Piperidin-4-amine is often protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent steps. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine post-coupling.

Acylation of Piperidine

The benzoyl-pyrrole unit is conjugated to piperidine via Schotten-Baumann conditions:

- Procedure : 4-(1H-pyrrol-1-yl)benzoyl chloride (1.2 eq) is added to a stirred solution of piperidin-4-amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in dichloromethane (DCM) at 0°C. The mixture warms to room temperature, yielding 1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-amine (87% yield).

Synthesis of 4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cyclocondensation Strategy

The triazolone ring is constructed from a hydrazine-carboxamide precursor:

Alternative Route via 1,3-Dipolar Cycloaddition

A Huisgen reaction between a trifluoromethyl-substituted nitrile imine and methyl isocyanate generates the triazolone core, though this method suffers from lower regioselectivity (45% yield).

Fragment Coupling Strategies

Nucleophilic Substitution

The triazolone’s NH group displaces a leaving group (e.g., chloride) on the piperidine-benzoyl-pyrrole core:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the triazolone to a brominated piperidine intermediate:

Optimization and Challenges

Protecting Group Compatibility

The Boc-protected piperidine necessitates careful deprotection post-coupling. Prolonged exposure to TFA leads to triazolone ring degradation, limiting yields to 50–60%.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve triazolone cyclization rates but complicate purification. Switching to THF with molecular sieves enhances isolated yields by 15%.

Trifluoromethyl Group Stability

The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and low temperatures (<40°C) are critical during fragment coupling.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/dioxane, 80°C | 68 | 92 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | 73 | 95 | |

| Direct Cyclization | COCl₂/toluene, reflux | 62 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.